molecular formula C25H17Br2NO3 B12052062 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355421-53-3

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12052062
CAS No.: 355421-53-3
M. Wt: 539.2 g/mol
InChI Key: GCMDAKZGYQKLIE-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with bromine atoms and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the compound can inhibit certain enzymes, leading to antimicrobial effects .

Properties

CAS No.

355421-53-3

Molecular Formula

C25H17Br2NO3

Molecular Weight

539.2 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Br2NO3/c1-15(24(29)17-5-3-2-4-6-17)31-25(30)21-14-23(16-7-9-18(26)10-8-16)28-22-12-11-19(27)13-20(21)22/h2-15H,1H3

InChI Key

GCMDAKZGYQKLIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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